molecular formula C7H15NO B13158883 1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL

1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL

Cat. No.: B13158883
M. Wt: 129.20 g/mol
InChI Key: CFYOVSHARGJUCT-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with an aminomethyl group and an ethan-1-ol moiety. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL typically involves the reaction of cyclobutanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL is unique due to its specific combination of a cyclobutyl ring, aminomethyl group, and ethan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]ethanol

InChI

InChI=1S/C7H15NO/c1-6(9)7(5-8)3-2-4-7/h6,9H,2-5,8H2,1H3

InChI Key

CFYOVSHARGJUCT-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCC1)CN)O

Origin of Product

United States

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